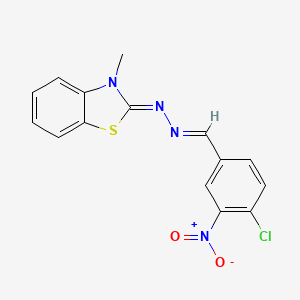

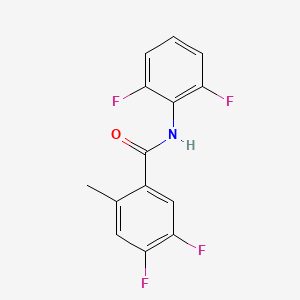

![molecular formula C15H9F2N5O B5557583 7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative within the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and have been the subject of extensive synthetic efforts. These compounds have been synthesized through various methods, often involving multi-component reactions that offer a high degree of selectivity and efficiency.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including derivatives similar to the compound , often involves three-component reactions. For instance, Komykhov et al. (2017) demonstrated the synthesis of 5-aryl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines via three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH (Komykhov et al., 2017).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. Lahmidi et al. (2019) synthesized a novel derivative and characterized its structure using X-ray diffraction and a variety of spectroscopic techniques, highlighting the importance of detailed structural analysis (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, offering a route to a wide range of derivatives with potentially enhanced properties. Farghaly (2008) described reactions of [1,2,4]triazolopyrimidin-5(1H)-ones with different reagents, leading to the synthesis of substituted pyridines, pyrazoles, and isoxazoles (Farghaly, 2008).

科学的研究の応用

Anticancer Agents and Tubulin Inhibition

The compound is part of a series of triazolopyrimidines with anticancer properties. These compounds are notable for their unique mechanism of inhibiting tubulin polymerization, which is distinct from that of paclitaxel. They prevent the binding of vincas to tubulin, showing potential in overcoming resistance associated with several multidrug resistance transporter proteins. Selected compounds from this series demonstrated high potency and efficacy in inhibiting tumor growth in nude mouse xenograft models, either through oral or intravenous administration (Zhang et al., 2007).

Antimicrobial Activity

The compound's framework has been utilized to synthesize novel derivatives with promising antimicrobial properties. One study described the creation of new quinolines, chromenes, pyrazoles, and coumarins incorporating triazolopyrimidines. Some of these compounds showed significant antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Antifungal and Antimicrobial Properties

Another study focused on the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols through three-component reactions. These compounds were evaluated for their antimicrobial and antifungal activities, showing effectiveness in vitro and underscoring the utility of the triazolopyrimidine scaffold in developing antimicrobial agents (Komykhov et al., 2017).

Anti-Epileptic Activities

Research into the anti-epileptic activities of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, inspired by the marine natural product Essramycin, revealed that several compounds exhibited remarkable anti-epileptic effects. This was determined using a 4-aminopyridine-induced hyperexcitability model in primary cultured neocortical neurons. Docking studies indicated that these compounds' mechanism might involve interaction with the GABAA receptor, aligning with experimental observations and suggesting a promising avenue for anti-epileptic drug development (Ding et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

11-(2,4-difluorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O/c1-8-13-12(22-15(20-8)18-7-19-22)4-5-21(14(13)23)11-3-2-9(16)6-10(11)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICSYEUNPFAPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(2,4-Difluorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

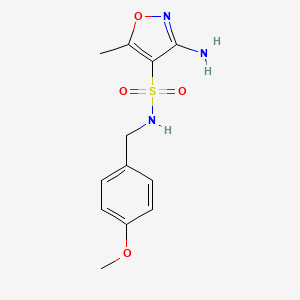

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)

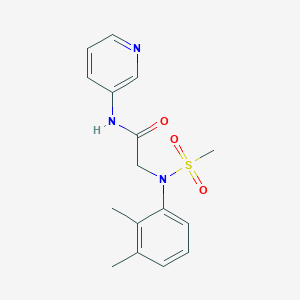

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

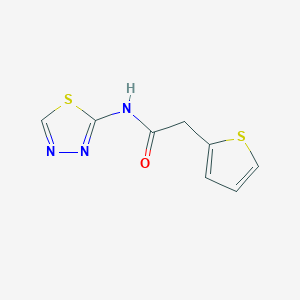

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)